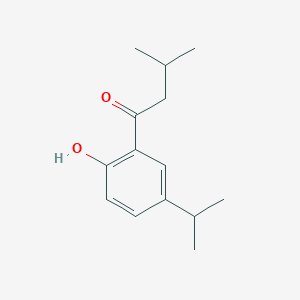
1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C13H18O2 This compound is characterized by the presence of a hydroxy group, an isopropyl group, and a methylbutanone moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 2-hydroxyacetophenone and isopropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a solvent such as acetone.
Procedure: The 2-hydroxyacetophenone undergoes alkylation with isopropyl bromide to form the intermediate compound, which is then subjected to further reactions to introduce the methylbutanone group.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound.
Reduction: Formation of 1-(2-hydroxy-5-isopropylphenyl)-3-methylbutanol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparaison Avec Des Composés Similaires
Acetophenone: A simpler analog with a similar phenyl ring structure.
2-Hydroxyacetophenone: Shares the hydroxy group but lacks the isopropyl and methylbutanone groups.
4-Hydroxy-3-isopropylacetophenone: Similar structure but with different substitution patterns.
Uniqueness: 1-(2-Hydroxy-5-isopropylphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-(2-hydroxy-5-propan-2-ylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C14H20O2/c1-9(2)7-14(16)12-8-11(10(3)4)5-6-13(12)15/h5-6,8-10,15H,7H2,1-4H3 |
Clé InChI |
RTPIJGHRKNEJAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C1=C(C=CC(=C1)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13621794.png)

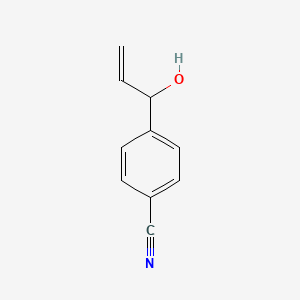
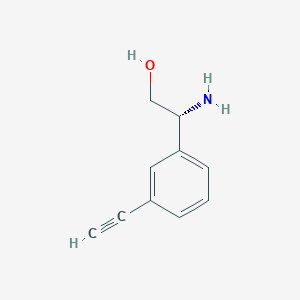
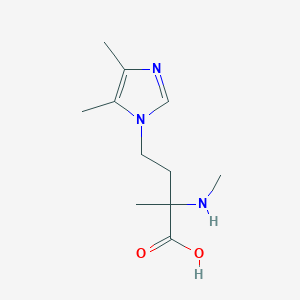
![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)

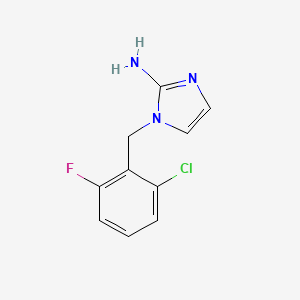

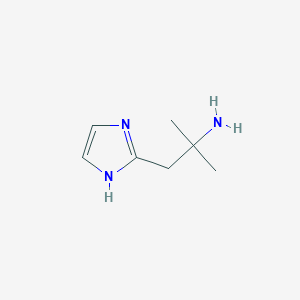
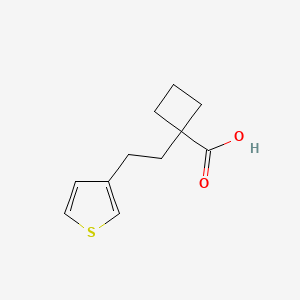
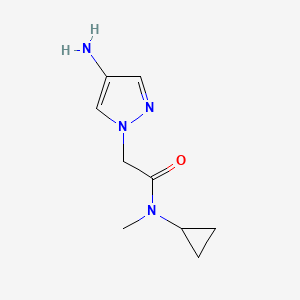
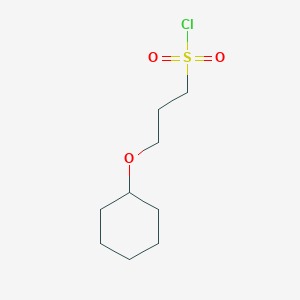
![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
